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Compound of Interest

Compound Name: 4'-Fluoro-3'-methylpropiophenone
Cat. No.: B7792457
Get Quote

Analytical Characterization and Spectral Profiling of 4'-Fluoro-3'-methylpropiophenone

Executive Summary & Structural Context

4'-Fluoro-3'-methylpropiophenone (Ci0H11:FO; MW: 166.19 g/mol ) is a disubstituted
aromatic ketone serving as a critical intermediate in the synthesis of substituted cathinones and
complex pharmaceutical agents. Its structural uniqueness lies in the specific arrangement of
the fluorine (para) and methyl (meta) substituents relative to the propiophenone backbone.

Accurate spectral interpretation of this molecule requires deconstructive analysis of three
competing electronic effects:

» The Propiophenone Core: A ketone withdrawing electron density from the ring (de-shielding
ortho protons).

e The 4'-Fluoro Group: A highly electronegative atom causing strong inductive withdrawal (-1)
but donating electron density via resonance (+R), significantly altering NMR coupling
constants (
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e The 3'-Methyl Group: A weak electron donor (+1) that breaks the symmetry of the aromatic
system, creating distinct splitting patterns.

This guide provides a self-validating framework for identifying this specific isomer,
distinguishing it from regioisomers like 4'-fluoro-2'-methylpropiophenone.

Mass Spectrometry (GC-MS) Interpretation

Mass spectrometry (Electron lonization, 70 eV) provides the primary fingerprint for
identification. The fragmentation pattern is dominated by

-cleavage, characteristic of aromatic ketones.

Fragmentation Logic

e Molecular lon (

): The parent peak appears at m/z 166. It is generally distinct but may be of moderate
intensity depending on the ion source temperature.

o Base Peak (Benzoyl Cation): The most stable fragment arises from the loss of the ethyl
radical (

, mass 29) via
-cleavage.

o Calculation:

o Structure: The 4-fluoro-3-methylbenzoyl cation (

e Secondary Fragments:

o m/z 109: Loss of CO (28 amu) from the base peak (aryl cation formation).
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o m/z 151: Loss of methyl radical (15 amu) from the alkyl chain (minor pathway compared to
ethyl loss).

Fragmentation Pathway Diagram

Molecular lon (M+) Alpha Cleavage Loss of Ethyl Radical Base Peak (Acylium lon) -CO (28 amu Aryl Cation
m/z 166 (-29 amu) m/z 137 m/z 109

Click to download full resolution via product page

Figure 1: Electron lonization (El) fragmentation pathway showing the dominant alpha-cleavage
mechanism leading to the diagnostic m/z 137 base peak.

Nuclear Magnetic Resonance (NMR) Profiling

NMR offers the definitive structural proof, specifically through

coupling patterns which distinguish this isomer from non-fluorinated analogs.

NMR (Proton) Data

Solvent;

, 400 MHz
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Proton Shift (

Assignment , ppm)

Multiplicity

Coupling (

, H2)

Interpretation

Ethyl 121

Triplet (

)

Terminal methyl
of propionyl
chain.

Ar- ~2.32

Singlet (

)

Methyl group on
the ring. Appears
as a singlet or
fine doublet (

Hz).

Ethyl -205

Quartet (

)

Methylene
adjacent to

carbonyl.

Ar-H (C5) ~7.05-7.15

Triplet/DD

Ortho to

Fluorine. Large

coupling
dominates,
appearing as a
pseudo-triplet
due to overlap
with H6 coupling.

Ar-H (C2) ~7.75-7.80

Broad Singlet

Meta to Fluorine,
Ortho to Methyl.
Isolated by
substituents,
showing minimal

splitting.

Ar-H (C6) ~7.80 - 7.85

Doublet (

)

Ortho to
Carbonyl.
Deshielded by

the ketone.
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NMR (Carbon) Data

Solvent;

, 100 MHz

The presence of Fluorine splits carbon signals into doublets due to C-F coupling (

e Carbonyl (C=0): ~200 ppm (Singlet).
e C-F (C4"): ~164 ppm (Doublet,
Hz).
e Ar-C (C3"): ~125 ppm (Doublet,
Hz).
e Alkyl Carbons: ~31 ppm (

), ~8 ppm (

).

Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid purity screening. The spectrum is defined by the interplay
between the ketone and the fluorinated ring.

C=0 Stretch (1680-1690 cm~1): Strong, sharp peak. Slightly lower frequency than non-
conjugated ketones due to conjugation with the benzene ring.

C=C Aromatic Stretch (1590-1600 cm~1): Characteristic aromatic skeletal vibrations.

C-F Stretch (1220-1250 cm™1): Strong band, diagnostic for aryl fluorides.

C-H Bending (800—900 cm~1): Out-of-plane bending patterns indicative of 1,2,4-substitution.
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Experimental Workflow: Analytical Validation

To ensure data integrity, the following workflow integrates sample preparation with instrumental
acquisition.

Raw Sample
(>98% Purity)

Dilution (MeOH/EtOACc) Solvation (CDCI3)
1 mg/mL ~10 mg in 0.6 mL

GC-MS Acquisition NMR Acquisition

Split 1:50, EI Source 1H (16 scans), 13C (512 scans)

Spectral Processing
Baseline Correction & Integration

Cross-Verification

Match m/z 137 & J-Coupling

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for the characterization of 4'-fluoro-3'-
methylpropiophenone, ensuring cross-validation between mass spectral fragments and
magnetic resonance couplings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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